4-Ethylazepane-1-sulfonyl chloride
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Overview
Description
4-Ethylazepane-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₆ClNO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylazepane-1-sulfonyl chloride can be synthesized through the reaction of 4-ethylazepane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride derivative. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 4-Ethylazepane is reacted with chlorosulfonic acid (ClSO₃H) at a temperature range of 0-5°C. This reaction results in the formation of this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethylazepane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
4-Ethylazepane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which have various biological activities.
Biology: Sulfonamide derivatives are studied for their antibacterial, antiviral, and anticancer properties.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-ethylazepane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of sulfonamide derivatives, which can inhibit enzymes or interact with biological targets through covalent modification.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Another sulfonyl chloride derivative used in similar reactions.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis.
Uniqueness
4-Ethylazepane-1-sulfonyl chloride is unique due to its azepane ring structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for synthesizing specific sulfonamide derivatives with desired biological activities.
Properties
Molecular Formula |
C8H16ClNO2S |
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Molecular Weight |
225.74 g/mol |
IUPAC Name |
4-ethylazepane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-2-8-4-3-6-10(7-5-8)13(9,11)12/h8H,2-7H2,1H3 |
InChI Key |
QTGKDRIBCNKETL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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